molecular formula C15H25N B062409 4-Octylbenzylamine CAS No. 176956-02-8

4-Octylbenzylamine

Cat. No. B062409
CAS RN: 176956-02-8
M. Wt: 219.37 g/mol
InChI Key: DHTAZFYWZBSXHJ-UHFFFAOYSA-N
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Description

4-Octylbenzylamine is a hydrophobic molecule that is soluble in organic solvents . It has been shown to have an affinity for anions and aromatic hydrocarbons, as well as the ability to be immobilized on surfaces . It is also a chromatographic stationary phase that can be used to separate solutes with similar properties .


Synthesis Analysis

While specific synthesis methods for 4-Octylbenzylamine were not found, general methods for synthesizing amines include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular formula of 4-Octylbenzylamine is C15H25N . It has a molecular weight of 219.37 g/mol . The structure of the molecule can be represented as CCCCCCCCC1=CC=C (C=C1)CN .


Physical And Chemical Properties Analysis

4-Octylbenzylamine has a molecular weight of 219.37 g/mol . It is a hydrophobic molecule and is soluble in organic solvents . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Hydrogen Ion-Selective Membrane Electrodes : Octyldibenzylamine, a derivative of 4-Octylbenzylamine, has been used as a neutral carrier in liquid membrane electrodes for pH measurements. It showed a good linear response over a pH range of 2-10 and had low electrical resistance, stability, and reproducibility (Cho, Chung, & Park, 1998).

  • Asymmetric Synthesis of Alkaloids : Lithium (R)-N-phenyl-N-(α-methylbenzyl)amide, a compound related to 4-Octylbenzylamine, was used in the synthesis of the tetrahydroquinoline alkaloid (R)-(-)-angustureine, demonstrating the compound's utility in organic synthesis (Bentley et al., 2011).

  • Bioreductive Prodrugs : 4-Nitrobenzyl carbamates, which can be derived from 4-Octylbenzylamine, have been studied as triggers for bioreductive drugs. These compounds undergo reduction followed by fragmentation to release toxic amine-based toxins (Hay et al., 1999).

  • Proton Conductance in Fuel Cells : 4-Aminobenzylamine, a derivative, was used to create membranes exhibiting proton conductance under water-free conditions. This has potential applications in fuel cell technology (Jalili & Tricoli, 2014).

  • Atmospheric Chemistry : Studies on the reaction of OH radicals with n-octane in the presence of NO revealed the formation of 1,4-hydroxycarbonyls, which are relevant for understanding atmospheric chemical processes (Aschmann et al., 2012).

  • Inhibition of Nucleoside Transport Proteins : Research into the inhibition of nucleoside transport proteins by C8-alkylamine-substituted purines, related to 4-Octylbenzylamine, has implications for the development of therapeutic agents (Tromp et al., 2005).

  • Environmental Monitoring : Studies have been conducted on the accumulation of UV filters like 3-(4-methylbenzylidene) camphor in sewage sludge, which is pertinent to environmental monitoring and pollution studies (Plagellat et al., 2006).

  • Psychoactive Substance Analysis : 4-Octylbenzylamine derivatives have been analyzed for their potential as novel psychoactive substances, contributing to forensic chemistry and drug monitoring (Abiedalla et al., 2021).

  • Polymer Chemistry : 4-Octylbenzylamine derivatives have been used in the synthesis of block copolymers with well-defined molecular weights and low polydispersities, indicating applications in materials science and polymer chemistry (Yokozawa et al., 2002).

  • Drug Metabolism Studies : The metabolism of N-benzylphenethylamines, similar to 4-Octylbenzylamine, was studied in various biological systems, providing insights into drug metabolism and pharmacokinetics (Šuláková et al., 2021).

  • Electrochemical Applications : The electrochemical functionalization of electrodes with aryl groups having an aliphatic amine, like 4-Octylbenzylamine, has been explored, which is significant for developing sensors and electronic devices (Breton & Bélanger, 2008).

Future Directions

While specific future directions for 4-Octylbenzylamine were not found in the search results, research into amines and their derivatives continues to be an active area of study. This includes the development of new synthesis methods, exploration of their biological activity, and their use in the development of new materials .

properties

IUPAC Name

(4-octylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTAZFYWZBSXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570501
Record name 1-(4-Octylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176956-02-8
Record name 1-(4-Octylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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